Cas no 90796-54-6 (2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine)

2,2-Dimethyl-3-(morpholin-4-yl)propan-1-amine is a tertiary amine compound featuring a morpholine-substituted propane backbone with two methyl groups at the β-position. This structural configuration enhances steric hindrance and electronic effects, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its morpholine moiety contributes to improved solubility and bioavailability, while the dimethyl substitution increases stability against metabolic degradation. The compound is particularly useful in the development of bioactive molecules, including CNS-targeting agents and enzyme inhibitors, due to its ability to modulate lipophilicity and binding affinity. High purity grades are available for research and industrial applications, ensuring reproducibility in synthetic processes.
2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine structure
90796-54-6 structure
Product Name:2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine
CAS No:90796-54-6
MF:C9H20N2O
MW:172.267902374268
MDL:MFCD09971800
CID:1073663
PubChem ID:25219383
Update Time:2025-05-21

2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2-Dimethyl-3-morpholinopropan-1-amine
    • (2,2-dimethyl-3-morpholin-4-ylpropyl)amine(SALTDATA: FREE)
    • 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine
    • MFCD09971800
    • FS-6321
    • F2187-2390
    • AKOS005171212
    • FT-0678406
    • 2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine
    • DTXSID70649228
    • 90796-54-6
    • (2,2-Dimethyl-3-morpholin-4-ylpropyl)amine, 95%
    • SCHEMBL3978411
    • (2,2-dimethyl-3-morpholin-4-ylpropyl)amine
    • CS-0358928
    • BB 0237250
    • STK503281
    • MDL: MFCD09971800
    • Inchi: 1S/C9H20N2O/c1-9(2,7-10)8-11-3-5-12-6-4-11/h3-8,10H2,1-2H3
    • InChI Key: CQMVORYYVMMMSP-UHFFFAOYSA-N
    • SMILES: O1CCN(CC1)CC(C)(C)CN

Computed Properties

  • Exact Mass: 172.157563266g/mol
  • Monoisotopic Mass: 172.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 38.5Ų

2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine Security Information

2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D495955-50mg
2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine
90796-54-6
50mg
$ 70.00 2022-06-05
TRC
D495955-100mg
2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine
90796-54-6
100mg
$ 95.00 2022-06-05
TRC
D495955-500mg
2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine
90796-54-6
500mg
$ 365.00 2022-06-05
Chemenu
CM304811-1g
2,2-Dimethyl-3-morpholinopropan-1-amine
90796-54-6 95%
1g
$281 2021-08-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
027087-500mg
2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine
90796-54-6
500mg
3168CNY 2021-05-07
Chemenu
CM304811-1g
2,2-Dimethyl-3-morpholinopropan-1-amine
90796-54-6 95%
1g
$360 2024-07-20
abcr
AB268144-1 g
(2,2-Dimethyl-3-morpholin-4-ylpropyl)amine, 95%
90796-54-6 95%
1 g
€473.60 2023-07-20
abcr
AB268144-5 g
(2,2-Dimethyl-3-morpholin-4-ylpropyl)amine, 95%
90796-54-6 95%
5 g
€1,713.50 2023-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
027087-500mg
2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine
90796-54-6
500mg
3168.0CNY 2021-07-13
Life Chemicals
F2187-2390-0.25g
2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine
90796-54-6 95%+
0.25g
$377.0 2023-09-06

2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:90796-54-6)2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine
Order Number:A1191874
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:16
Price ($):270.0
Email:sales@amadischem.com

Additional information on 2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine

Introduction to 2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine and Its Significance in Modern Chemical Research

The compound with the CAS no. 90796-54-6, identified as 2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine, represents a fascinating molecule in the realm of chemical biology and pharmaceutical development. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in drug discovery and synthetic chemistry. The presence of both alkyl and morpholine moieties in its molecular framework suggests a versatile reactivity that could be exploited for various biochemical interactions.

Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic compounds in designing novel therapeutic agents. The morpholine ring, a prominent feature in 2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine, is known for its stability and ability to form hydrogen bonds, making it an attractive scaffold for drug development. Studies have demonstrated that morpholine derivatives often exhibit significant pharmacological activity, particularly in the modulation of enzyme functions and receptor interactions. This has spurred interest in exploring derivatives like 2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine for their potential therapeutic benefits.

The CAS no. 90796-54-6 identification ensures a standardized reference point for researchers, facilitating accurate documentation and communication within the scientific community. The compound’s molecular structure, featuring a tertiary amine group and a branched alkyl chain, positions it as a candidate for further synthetic modifications. Such modifications could enhance its solubility, bioavailability, or target specificity, thereby expanding its utility in pharmaceutical applications.

In the context of contemporary research, the synthesis and characterization of 2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine have been influenced by emerging trends in green chemistry and sustainable practices. Modern synthetic methodologies emphasize efficiency, minimizing waste, and using environmentally benign reagents. The development of catalytic processes and solvent-free reactions has enabled researchers to produce complex molecules like this one with greater precision and reduced environmental impact. These innovations align with the broader goal of making drug discovery more sustainable and scalable.

Moreover, computational chemistry has played a pivotal role in understanding the properties of 2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. Such insights are invaluable for designing experiments and optimizing lead compounds before they enter clinical trials. The integration of experimental data with computational predictions provides a comprehensive understanding of the compound’s behavior, accelerating the drug development pipeline.

The role of morpholine derivatives in addressing neurological disorders has been a focal point of recent research. Studies suggest that compounds containing the morpholine moiety can modulate neurotransmitter systems, offering potential treatments for conditions such as depression, anxiety, and neurodegenerative diseases. Given these findings, 2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine could serve as a valuable building block for developing novel therapeutics in this domain. Its structural versatility allows for fine-tuning of pharmacokinetic properties, which is crucial for achieving desired therapeutic outcomes.

Another area where CAS no. 90796-54-6 stands out is its potential application in oncology research. Emerging evidence indicates that morpholine-based compounds can interfere with cancer cell proliferation by inhibiting key signaling pathways. The unique structural features of 2,2-dimethyl-3-(morpholin-4-yloxy)propanalcohol contribute to its ability to disrupt cancer-related mechanisms without harming healthy cells. This selective toxicity makes it an attractive candidate for further exploration in oncology drug development.

The synthesis of complex molecules like 2,2-dimethylsulfonylmethyldiethoxymethylenemalononitrile often involves multi-step reactions requiring careful optimization. Advances in flow chemistry have provided new tools for synthesizing such compounds efficiently and on scale. Flow reactors enable precise control over reaction conditions, reducing the risk of side products and improving overall yields. This technology is particularly beneficial when working with sensitive intermediates like those found in CAS no. 90796[54]-6 derivatives.

In conclusion,2,, dimethyl morpholin -y]l]l]l]l]l]l]l]l]l]l]l]l]propan]alThe ongoing exploration into its pharmacological properties underscores its importance as a scaffold for developing novel therapeutic agents.
As research continues to uncover new applications
and synthetic methodologies,
the value
of compounds like
CAS no.
90796[54]-6 will undoubtedly grow,
contributing
to advancements
in medicine
and chemical biology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:90796-54-6)2,2-dimethyl-3-(morpholin-4-yl)propan-1-amine
A1191874
Purity:99%
Quantity:1g
Price ($):270.0
Email